molecular formula C5H2F3NO2 B2919234 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde CAS No. 1781643-66-0

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B2919234
CAS No.: 1781643-66-0
M. Wt: 165.071
InChI Key: UWHHINQTWSOJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to an oxazole ring, which is further substituted with a formyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. This method allows for the efficient introduction of the trifluoromethyl group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. This interaction can lead to the inhibition of specific biochemical pathways, such as those involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the combination of the trifluoromethyl group and the formyl group on the oxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHHINQTWSOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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